![molecular formula C22H24O3 B12564767 Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol CAS No. 143361-22-2](/img/structure/B12564767.png)
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is a complex organic compound with the molecular formula C15H18O It features a bicyclic structure with a phenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylbicyclo[3.3.1]non-2-en-9-one: Similar bicyclic structure but with a ketone group instead of a hydroxyl group.
1-Phenylbicyclo[3.3.1]non-2-en-9-amine: Similar structure with an amine group.
Uniqueness
Benzoic acid;1-phenylbicyclo[331]non-2-en-9-ol is unique due to its specific combination of a phenyl group and a hydroxyl group within a bicyclic framework
Propiedades
Número CAS |
143361-22-2 |
|---|---|
Fórmula molecular |
C22H24O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol |
InChI |
InChI=1S/C15H18O.C7H6O2/c16-14-12-6-4-10-15(14,11-5-7-12)13-8-2-1-3-9-13;8-7(9)6-4-2-1-3-5-6/h1-4,8-10,12,14,16H,5-7,11H2;1-5H,(H,8,9) |
Clave InChI |
BEKDSYHDBIXNQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC=CC(C1)(C2O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
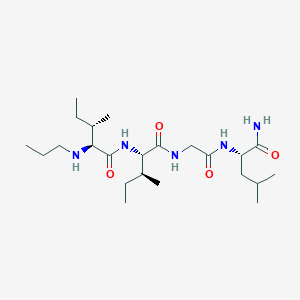
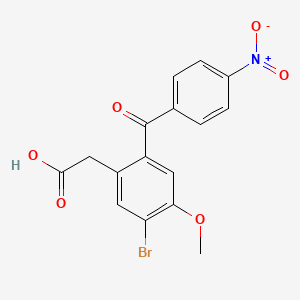


![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)



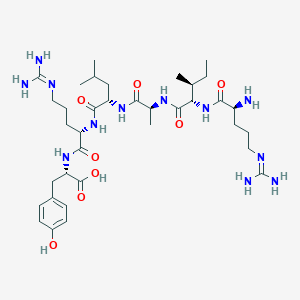
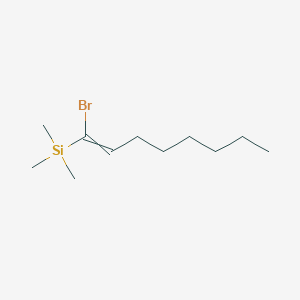
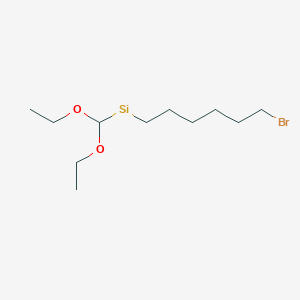
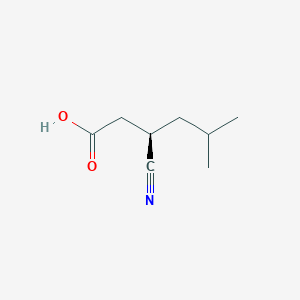
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)
